4-Bromo-2-morpholinobenzoic acid 4-Bromo-2-morpholinobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1099687-03-2
VCID: VC3347600
InChI: InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
SMILES: C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O
Molecular Formula: C11H12BrNO3
Molecular Weight: 286.12 g/mol

4-Bromo-2-morpholinobenzoic acid

CAS No.: 1099687-03-2

Cat. No.: VC3347600

Molecular Formula: C11H12BrNO3

Molecular Weight: 286.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-morpholinobenzoic acid - 1099687-03-2

Specification

CAS No. 1099687-03-2
Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
IUPAC Name 4-bromo-2-morpholin-4-ylbenzoic acid
Standard InChI InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Standard InChI Key FYELNCRQYNFNFO-UHFFFAOYSA-N
SMILES C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O
Canonical SMILES C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O

Introduction

Chemical Identity and Properties

4-Bromo-2-morpholinobenzoic acid belongs to the class of substituted benzoic acids featuring both a halogen (bromine) and a nitrogen-containing heterocyclic substituent (morpholine). The chemical identity of this compound is well-established through various identification parameters and physical properties.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers as detailed in the following table:

ParameterValue
Chemical Name4-Bromo-2-morpholinobenzoic Acid
CAS Registry Number1099687-03-2
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Synonyms4-Bromo-2-morpholin-4-yl-benzoicacid; Benzoic acid, 4-bromo-2-(4-morpholinyl)-
MDL NumberMFCD11651818

These identification parameters provide a standardized framework for recognizing and cataloging the compound in chemical databases and research literature . The Chemical Abstracts Service (CAS) registry number serves as a unique identifier for this compound in chemical literature and databases, ensuring accurate identification across different nomenclature systems.

Structural Characteristics

The molecular structure of 4-Bromo-2-morpholinobenzoic acid consists of several key structural elements that define its chemical behavior:

  • A benzoic acid core structure with a carboxylic acid (-COOH) group

  • A bromine atom at the para (4) position of the benzene ring

  • A morpholino group (a six-membered heterocyclic ring containing an oxygen atom and a nitrogen atom) at the ortho (2) position

This particular arrangement of functional groups contributes to the compound's chemical reactivity, potential biological activity, and physicochemical properties. The presence of both the bromine atom and the morpholino group creates a unique electronic distribution within the molecule that influences its interactions with biological targets .

Symbol (GHS)GHS07
Signal wordWarning
Hazard statementsH302-H315-H319-H335
Precautionary statementsP261-P305+P351+P338

These hazard specifications indicate that the compound may pose certain health risks, specifically:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The precautionary statements recommend:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Biological Significance and Research Applications

Recent research has illuminated the potential biological significance of 4-Bromo-2-morpholinobenzoic acid, particularly within the context of anticancer drug development. The compound belongs to a family of 2-morpholinobenzoic acid derivatives that have shown promising activity in cancer research.

Structure-Activity Relationship

Structure-activity relationship (SAR) studies involving the 2-morpholinobenzoic acid scaffold have revealed important insights about how structural modifications affect biological activity. While specific data on 4-Bromo-2-morpholinobenzoic acid itself is limited in the search results, research on related compounds provides valuable context.

Investigations have shown that:

  • The presence of a carboxylic acid group at position 1, a morpholino group at position 2, and halogen substituents on connected rings can create strong inhibitors of PC-PLC BC

  • Compounds bearing a hydroxamic acid moiety instead of a carboxylic acid have demonstrated potent anti-proliferative properties in cancer cell lines including MDA-MB-231 and HCT116

These findings suggest that the specific positioning of the bromine atom at the 4-position in 4-Bromo-2-morpholinobenzoic acid may contribute to its biological profile and potential therapeutic applications.

Desired ConcentrationAmount of Compound
1 mg
1 mM3.495 mL
5 mM0.699 mL
10 mM0.3495 mL

Current Research Trends and Future Directions

Research involving 4-Bromo-2-morpholinobenzoic acid and related compounds is an active field with ongoing developments. The most recent research highlights several important trends and potential future directions.

Microsomal Stability Challenges

Recent investigations published in 2025 have identified microsomal stability as a critical challenge for certain derivatives in the 2-morpholinobenzoic acid family. Specifically, compounds with N-methylated structures have demonstrated half-lives of less than 15 minutes, indicating rapid metabolism .

Interestingly, despite this stability limitation, these N-methylated compounds were found to be the most biologically active compounds in the research, suggesting a promising avenue for further investigation. The research emphasizes the need for improving the stability of these potent anti-cancer molecules while maintaining their biological activity .

Pharmacophore Development

The ongoing research into the 2-morpholinobenzoic acid scaffold has contributed to a more refined understanding of the essential pharmacophore for PC-PLC inhibition. The core structure has undergone various modifications to gain new SAR information, with researchers focusing on optimizing both activity and drug-like properties .

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